molecular formula C24H23N5O2S B4921994 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide

3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide

Cat. No. B4921994
M. Wt: 445.5 g/mol
InChI Key: JBUUOMGQQGOJOR-UHFFFAOYSA-N
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Description

3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide, also known as BBOTCB, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. BBOTCB is a benzotriazole-based compound that possesses unique properties that make it a promising candidate for research and development.

Mechanism of Action

The exact mechanism of action of 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various biological processes.
Biochemical and physiological effects:
3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has been found to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to have antifungal and antibacterial properties.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide is its versatility in various fields of research. It has been found to have potential applications in medicine, agriculture, and materials science. However, one of the limitations of 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide. In medicine, further studies are needed to fully understand its mechanism of action and potential use as an anticancer agent. In agriculture, research is needed to determine the optimal concentration and application method of 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide for enhancing plant growth and controlling pests and diseases. In materials science, research is needed to explore the full potential of 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide as a stabilizer in plastics and as a UV absorber in coatings and paints.
Conclusion:
3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide is a promising compound that has potential applications in various fields such as medicine, agriculture, and materials science. Its unique properties make it a promising candidate for further research and development.

Synthesis Methods

The synthesis of 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide involves the reaction of 2-phenyl-2H-1,2,3-benzotriazole-5-thiol with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide.

Scientific Research Applications

3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has been studied extensively for its potential applications in various fields. In medicine, 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.
In agriculture, 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has been studied for its ability to enhance plant growth and increase crop yield. It has also been found to have pesticidal properties that can be used to control pests and diseases in crops.
In materials science, 3-butoxy-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide has been studied for its potential use as a stabilizer in plastics and as a UV absorber in coatings and paints.

properties

IUPAC Name

3-butoxy-N-[(2-phenylbenzotriazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S/c1-2-3-14-31-20-11-7-8-17(15-20)23(30)26-24(32)25-18-12-13-21-22(16-18)28-29(27-21)19-9-5-4-6-10-19/h4-13,15-16H,2-3,14H2,1H3,(H2,25,26,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUUOMGQQGOJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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